molecular formula C16H16N2O4 B603480 N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide CAS No. 201022-82-4

N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B603480
CAS No.: 201022-82-4
M. Wt: 300.31g/mol
InChI Key: HNDWHEJMMPURII-LICLKQGHSA-N
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Description

N'-(4-Hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide (hereafter referred to as Compound 13) is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 4-hydroxy-3-methoxybenzaldehyde. Its molecular structure (C₁₆H₁₆N₂O₄; MW: 300.31) features a phenoxyacetohydrazide backbone substituted with a 4-hydroxy-3-methoxybenzylidene group. Key physicochemical properties include a melting point of 156.3–158.7°C, IR absorption bands at 1670 cm⁻¹ (C=Oamide), and distinct NMR signals confirming its E-configuration .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-15-9-12(7-8-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWHEJMMPURII-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetohydrazides.

Scientific Research Applications

Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The resulting hydrazone structure is characterized by its distinctive functional groups, which contribute to its biological activities.

Anticancer Properties

Research indicates that derivatives of hydrazones, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with breast cancer and leukemia . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Hydrazone compounds have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results . The effectiveness is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Compounds with similar structures have shown the capability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing chronic diseases linked to oxidative damage.

Agricultural Uses

In agriculture, hydrazone compounds are being researched for their potential as growth stimulants and pesticides. Their ability to modulate plant growth responses can lead to improved crop yields and resistance to pests . Additionally, they may serve as precursors for developing more complex agrochemicals.

Dyes and Pigments

The chemical structure of this compound allows for its application in the synthesis of dyes and pigments used in various industries, including textiles and plastics . The hydrazone linkage contributes to the stability and color properties of these materials.

Case Studies

StudyFocusFindings
Kucukguzel et al., 2020Anticancer ActivityReported significant inhibition of breast carcinoma cells by hydrazone derivatives .
Ferraresi-Curotto et al., 2015Antimicrobial EvaluationFound that related hydrazones displayed enhanced antimicrobial activity against multiple strains .
Recent Synthesis ResearchAntioxidant PropertiesDemonstrated effective radical scavenging capabilities in vitro .

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anticancer activity through the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

Hydrazide derivatives share a common acetohydrazide core but differ in substituents on the benzylidene moiety. Table 1 highlights structural analogs and their properties:

Compound Name Substituent (R) Melting Point (°C) IR (C=Oamide, cm⁻¹) Yield (%) Key Applications References
Compound 13 (Target) 4-Hydroxy-3-methoxy 156.3–158.7 1670 65 Antitrypanosomal activity
(E)-N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-... Benzo[d][1,3]dioxol-5-yl 198.9–200.8 1670 84 Antitrypanosomal activity
(E)-2-Phenoxy-N'-(pyridin-4-ylmethylene)... Pyridin-4-yl 141.3–143.4 1676 50 Antitrypanosomal activity
(E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide 4-Chlorobenzylidene N/A N/A N/A Alkaline phosphatase inhibition
N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) 4-Hydroxy-3-methoxy + isonicotinoyl N/A N/A N/A Alkaline phosphatase inhibition

Key Observations :

  • Melting Points : Bulky or electron-withdrawing substituents (e.g., benzo[d][1,3]dioxol-5-yl in Compound 16) increase melting points due to enhanced intermolecular interactions (e.g., π-π stacking) .
  • Spectral Data : The C=Oamide IR band (~1670 cm⁻¹) is consistent across analogs, confirming structural integrity .
Enzyme Inhibition
  • Compound 3g (isonicotinohydrazide analog) inhibits bovine tissue-non-specific alkaline phosphatase (TNAP) with IC₅₀ values comparable to vanadate, likely due to chelation by the 4-hydroxy-3-methoxy group .
  • Compound 13’s antitrypanosomal activity against Trypanosoma cruzi (IC₅₀: 12.3 µM) outperforms analogs like Compound 19 (5-nitrofuran substituent; IC₅₀: 18.5 µM), suggesting that polar groups enhance membrane penetration .
Antioxidant Activity
  • 3,5-Dinitrobenzohydrazide derivatives (e.g., Compound 1 in ) exhibit radical-scavenging activity via H-atom transfer, while Compound 13’s 4-hydroxy group may similarly stabilize radicals .

Structural Insights from Crystallography

  • N'-(4-Hydroxy-3-methoxybenzylidene)pyridine-4-carbohydrazide forms 2D polymeric networks via O–H···N and N–H···O hydrogen bonds. Compound 13 likely adopts similar intermolecular interactions, explaining its crystalline stability .

Biological Activity

N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction of 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically occurs under acidic conditions, leading to the formation of the hydrazone linkage. The synthesis can be optimized for higher yields by adjusting temperature, solvent, and catalyst concentration.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliModerate inhibition64 µg/mL
Pseudomonas aeruginosaWeak inhibition128 µg/mL

The compound's effectiveness against these pathogens suggests its potential use in treating infections caused by resistant strains .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays have indicated its capacity to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Line MCF-7

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.
  • Observation : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) were noted.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.
  • Modulation of Gene Expression : Studies indicate that it can affect the expression of genes associated with apoptosis and cell survival pathways .

Research Findings

A comprehensive study involving the evaluation of multiple derivatives of hydrazone compounds highlighted the superior activity of this compound compared to other similar compounds. The structure-activity relationship (SAR) analysis suggested that the presence of the methoxy group significantly enhances its biological activity.

Comparative Analysis with Other Compounds

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compound32 µg/mL15 µM
N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide64 µg/mL25 µM
Other Hydrazone DerivativesVariableVariable

Q & A

Q. What are the key synthetic steps for preparing N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide?

The synthesis involves a condensation reaction between 2-phenoxyacetohydrazide and 4-hydroxy-3-methoxybenzaldehyde. Critical steps include:

  • Activation of the carbonyl group using acetic acid as a solvent under reflux conditions.
  • Monitoring reaction progress via TLC to confirm hydrazone formation.
  • Purification by recrystallization (e.g., methanol) to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, hydrazide NH) and confirms substituent positions.
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of synthesized batches?

  • HPLC or TLC : Quantify impurities using solvent systems like ethyl acetate/hexane.
  • Melting Point Analysis : Sharp melting ranges indicate high purity.
  • Elemental Analysis (EA) : Matches experimental and theoretical C/H/N/O percentages .

Q. What preliminary assays are used to evaluate biological activity?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for antiproliferative effects.
  • Antimicrobial disk diffusion tests against Gram-positive/negative bacteria.
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .

Q. How does solvent choice impact the synthesis yield?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol or methanol facilitates recrystallization. Acetic acid is often used for acid-catalyzed condensation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation?

  • Temperature control : Lowering reaction temperature reduces side reactions (e.g., hydrolysis).
  • Catalyst screening : Triethylamine or pyridine improves condensation efficiency.
  • Stepwise addition : Gradual introduction of aldehydes minimizes dimerization .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock, Schrödinger) models interactions with proteins (e.g., kinase domains).
  • DFT calculations optimize geometry and electronic properties (HOMO-LUMO gaps) for reactivity insights.
  • MD simulations assess stability of ligand-target complexes .

Q. How are crystallographic data utilized to resolve structural ambiguities?

  • Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles and confirms stereochemistry.
  • Cambridge Structural Database (CSD) entries (e.g., CCDC-1477846) validate synthesized structures .

Q. How can structure-activity relationship (SAR) studies improve therapeutic potential?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) enhances target binding.
  • Bioisosteric replacement : Replacing phenoxy with benzothiazole groups modulates lipophilicity.
  • Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bond donors) .

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